molecular formula C15H30N6S2 B14635024 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N',N'-tetraethyl- CAS No. 54139-41-2

1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N',N'-tetraethyl-

Cat. No.: B14635024
CAS No.: 54139-41-2
M. Wt: 358.6 g/mol
InChI Key: ZYBAGQCVSXPOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows for a wide range of chemical modifications, making them valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reactions. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- can be compared with other similar compounds such as:

Properties

CAS No.

54139-41-2

Molecular Formula

C15H30N6S2

Molecular Weight

358.6 g/mol

IUPAC Name

4,6-bis(diethylaminosulfanyl)-N,N-diethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H30N6S2/c1-7-19(8-2)13-16-14(22-20(9-3)10-4)18-15(17-13)23-21(11-5)12-6/h7-12H2,1-6H3

InChI Key

ZYBAGQCVSXPOAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)SN(CC)CC)SN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.